1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one -

1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one

Catalog Number: EVT-5442148
CAS Number:
Molecular Formula: C14H15ClN4O2
Molecular Weight: 306.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (5)

  • Compound Description: This compound serves as a lead compound in the development of selective Cyclin Dependent Kinase 9 (CDK9) inhibitors. It exhibits inhibitory activity against both CDK9 and CDK2, adopting different conformations within the active sites of these kinases. Researchers aimed to design macrocyclic analogs of this compound to enhance selectivity for CDK9 over CDK2 and Aurora Kinases (ARKs).
  • Relevance: While the core structure of compound (5) differs from 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one, the presence of the 1,4-diazepane ring suggests potential application in similar research areas involving kinase inhibition. The exploration of macrocyclic analogs for improving selectivity in compound (5) highlights the importance of structural modifications, which could also be relevant for optimizing the target compound's properties.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (44)

  • Relevance: Although structurally distinct from 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one, compound (44) highlights the concept of using macrocyclic structures to enhance target selectivity in kinase inhibitors. The challenges encountered in optimizing its activity underscore the complexities associated with structure-activity relationships in drug design and emphasize the need for iterative modifications to achieve desired pharmacological profiles.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79)

  • Compound Description: This compound emerged as the most selective CDK9 inhibitor among a series of analogs derived from compound (44). It demonstrated a 60-fold selectivity for CDK9 over CDK2 and a 90-fold selectivity over ARKs, indicating significant progress in achieving the desired selectivity profile. Further kinase profiling revealed tyrosine-protein kinase Lyn (h) as a potential off-target.
  • Relevance: While compound (79) differs significantly in its core structure from 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one, its success as a selective CDK9 inhibitor highlights the potential of exploring various heterocyclic scaffolds and macrocyclic structures in drug discovery efforts targeting kinases. The identification of Lyn (h) as an off-target underscores the importance of comprehensive selectivity profiling during drug development.

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (89)

  • Compound Description: This compound, although not synthesized due to time constraints, exhibited promising potential as a CDK9 inhibitor based on molecular docking studies. Its design incorporated a distinct macrocyclic pyrimidine system compared to previous analogs, suggesting a different approach to enhancing CDK9 selectivity.
  • Relevance: Although compound (89) remains synthetically unexplored, its potential as a CDK9 inhibitor and the distinct macrocyclic scaffold compared to 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one emphasize the vast chemical space available for developing novel kinase inhibitors. Exploring diverse heterocyclic core structures and macrocyclic designs could offer new opportunities for optimizing target selectivity and potency.

2-Isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor. The histamine H4 receptor plays a significant role in inflammatory and immune responses, making its antagonists potential therapeutic agents for treating various disorders.
  • Relevance: The presence of the azetidine ring in this H4 receptor antagonist bears structural resemblance to the diazepane moiety found in 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one. Although their pharmacological targets differ, the structural similarity suggests potential exploration of the target compound's interactions with histamine receptors or as a starting point for developing novel histamine receptor modulators.

2-Cyclohexylmethyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound exhibits selective antagonism towards the histamine H4 receptor. Its potential therapeutic applications lie in treating disorders associated with histamine H4 receptor activity, particularly in inflammatory and immune-related conditions.
  • Relevance: Although structurally distinct from 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one in its core structure, the presence of a substituted pyrrolidine ring in this H4 antagonist highlights the significance of exploring diverse nitrogen-containing heterocycles in medicinal chemistry. The pyrrolidine ring, while smaller than the diazepane in the target compound, suggests a potential starting point for developing analogs of 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one with modified ring sizes to assess their impact on biological activity.

Properties

Product Name

1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)-2-methyl-1,4-diazepan-5-one

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

InChI

InChI=1S/C14H15ClN4O2/c1-9-6-16-13(20)4-5-19(9)14(21)11-8-18-7-10(15)2-3-12(18)17-11/h2-3,7-9H,4-6H2,1H3,(H,16,20)

InChI Key

IVXDVIRZRWVKSO-UHFFFAOYSA-N

SMILES

CC1CNC(=O)CCN1C(=O)C2=CN3C=C(C=CC3=N2)Cl

Canonical SMILES

CC1CNC(=O)CCN1C(=O)C2=CN3C=C(C=CC3=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.